molecular formula C18H21N5O3 B11286374 3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B11286374
M. Wt: 355.4 g/mol
InChI Key: ZWGZIGSZFRIRHL-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-f]purine core.

    Introduction of the 2-methoxyethyl Group: This can be achieved through nucleophilic substitution reactions using 2-methoxyethyl halides.

    Methylation and Phenylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

    Pharmaceutical Development: Researchers explore its potential as a lead compound for the development of new drugs.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyethyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
  • 3-(2-methoxyethyl)-1-methyl-8-(4-chlorophenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Uniqueness

The presence of the 4-methylphenyl group in 3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione distinguishes it from other similar compounds. This structural feature may confer unique biological properties and interactions, making it a compound of interest for further research and development.

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H21N5O3/c1-12-4-6-13(7-5-12)21-8-9-22-14-15(19-17(21)22)20(2)18(25)23(16(14)24)10-11-26-3/h4-7H,8-11H2,1-3H3

InChI Key

ZWGZIGSZFRIRHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC

Origin of Product

United States

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